molecular formula C10H13NO2 B1216133 Phenprobamate CAS No. 673-31-4

Phenprobamate

Cat. No.: B1216133
CAS No.: 673-31-4
M. Wt: 179.22 g/mol
InChI Key: CAMYKONBWHRPDD-UHFFFAOYSA-N
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Description

Phenprobamate, known chemically as 3-phenylpropylcarbamate, is a centrally acting skeletal muscle relaxant. It exhibits additional sedative and anticonvulsant effects.

Scientific Research Applications

Phenprobamate has a wide range of scientific research applications:

Safety and Hazards

Phenprobamate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Phenprobamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is metabolized by oxidative degradation of the carbamate group and ortho-hydroxylation of the benzene ring . The primary enzymes involved in its metabolism are likely cytochrome P450 enzymes, which facilitate these oxidative processes. This compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, particularly those involving GABA receptors . This modulation leads to increased inhibitory neurotransmission, resulting in muscle relaxation and sedation. This compound also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor expression . Additionally, it affects cellular metabolism by influencing the activity of enzymes involved in neurotransmitter degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with GABA receptors. By binding to these receptors, this compound enhances their inhibitory effects, leading to increased chloride ion influx and hyperpolarization of neurons . This results in reduced neuronal excitability and muscle relaxation. This compound also inhibits the activity of certain enzymes involved in neurotransmitter synthesis, further contributing to its sedative and muscle relaxant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged muscle relaxation and sedation . Its effects may diminish over time due to metabolic degradation and the development of tolerance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it produces mild muscle relaxation and sedation . As the dosage increases, these effects become more pronounced, with higher doses leading to significant muscle relaxation, sedation, and anticonvulsant effects . At very high doses, this compound can cause toxic effects, including respiratory depression and impaired motor coordination .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidative degradation. The compound is metabolized by cytochrome P450 enzymes, which facilitate the oxidation of the carbamate group and ortho-hydroxylation of the benzene ring . These metabolic processes result in the formation of various metabolites, which are then excreted in the urine by the kidneys . This compound’s metabolism can also affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its central effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . It can also accumulate in the mitochondria, where it may influence mitochondrial function and energy metabolism . This compound’s activity and function are affected by its localization, with its central effects being mediated by its interactions with GABA receptors in the neuronal cell membrane . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenprobamate can be synthesized through the reaction of phenylpropylamine with phosgene, followed by the addition of ammonia. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenprobamate undergoes several types of chemical reactions, including:

    Oxidation: The carbamate group can be oxidatively degraded.

    Hydroxylation: The benzene ring can undergo ortho-hydroxylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Hydroxylation: Catalysts like cytochrome P450 enzymes are typically involved in biological systems.

Major Products:

Comparison with Similar Compounds

Phenprobamate’s unique combination of properties makes it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

3-phenylpropyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMYKONBWHRPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046464
Record name Phenprobamate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

673-31-4
Record name Phenprobamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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